6-Propyl-1H-pyrrolo[2,3-B]pyridine

PIM1 kinase inhibition Structure–activity relationship ATP-competitive inhibitor

In CNS-penetrant kinase inhibitor programs, achieving balanced lipophilicity without sacrificing ligand efficiency is challenging. 6-Propyl-1H-pyrrolo[2,3-b]pyridine directly addresses this by providing an optimized 7-azaindole core. - Uniquely exploits a proline residue in the PIM kinase hinge region for intrinsic selectivity over >500 other human kinases. - With a cLogP of 4.4 and LLE of 3.9, it offers the most ligand-efficient option at this lipophilicity threshold, avoiding the LLE penalty of butyl or phenyl analogs. - Serves as a pre-functionalized core for N1-diversified library synthesis, maintaining drug-like property space.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B13042152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propyl-1H-pyrrolo[2,3-B]pyridine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C=C1)C=CN2
InChIInChI=1S/C10H12N2/c1-2-3-9-5-4-8-6-7-11-10(8)12-9/h4-7H,2-3H2,1H3,(H,11,12)
InChIKeyVGRQLRBWNZAXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Propyl-7-azaindole Baseline Overview


6-Propyl-1H-pyrrolo[2,3-b]pyridine is a 7‑azaindole (pyrrolo[2,3‑b]pyridine) derivative bearing an n‑propyl group at the 6‑position of the pyridine ring . It belongs to a class of ATP‑competitive kinase inhibitor scaffolds that exploit a unique proline residue in the hinge region of PIM kinases to achieve selectivity over other kinases [1]. The compound is commercially available in high purity (≥95 %) from multiple suppliers, making it a readily accessible starting point for structure–activity relationship (SAR) campaigns .

PIM-family selective kinase inhibitor scaffold
Proline-hinge recognition enables isoform selectivity
High purity (≥95%) commercial availability for SAR

6-Propyl-7-azaindole Substitution Specificity


Within the 6‑substituted 7‑azaindole series, even single‑methylene changes to the alkyl chain produce >2‑fold shifts in PIM1 IC₅₀ and >0.5 log-unit alterations in cLogP [1]. These potency and lipophilicity differences cascade into divergent lipophilic ligand efficiency (LLE) values, meaning that a simple potency‑ or cost‑driven substitution of 6‑propyl with 6‑methyl, 6‑ethyl, 6‑butyl, or 6‑phenyl analogs will fundamentally alter the ADME‑potency balance of a lead series [1]. Consequently, procurement decisions must be tied to the specific substituent required by the project SAR rather than generic 7‑azaindole availability.

Chain shift Single methylene change alters PIM1 IC₅₀ >2-fold and cLogP >0.5 log units
ADME balance 6-methyl, ethyl, butyl, or phenyl analogs exhibit divergent lipophilic ligand efficiency
SAR consistency Substituting the 6-propyl group may break structure-activity relationships within the lead series

6-Propyl-7-azaindole vs 6-Substituted Analogs


PIM1 Inhibitory Potency Ranking

In a direct head‑to‑head comparison under identical assay conditions, 6‑propyl‑7‑azaindole (Compound 5) inhibits PIM1 with an IC₅₀ of 4.5 nM [1]. This places it at a precise intermediate potency level: it is 7‑fold less potent than 6‑methyl (IC₅₀ = 0.64 nM) and 4‑fold less potent than 6‑ethyl (IC₅₀ = 1.1 nM), but 2‑fold more potent than 6‑butyl (IC₅₀ = 2.1 nM) and 3.6‑fold more potent than 6‑phenyl (IC₅₀ = 16 nM) [1]. This defined rank order enables rational selection of the propyl substituent when a moderated potency profile is desired for balancing downstream ADME or selectivity objectives.

PIM1 IC₅₀ Ranking
Head-to-head
4.5 nM (6-Pr) vs 0.64–16 nM series
Supports intermediate potency selection for ADME/selectivity balance
ATP 30 μM, n=4; all analogs in same assay
PIM1 kinase inhibition Structure–activity relationship ATP-competitive inhibitor

cLogP: Mid-Range Value for Permeability-Solubility Balance

The calculated logP (cLogP) of 6‑propyl‑7‑azaindole is 4.4, determined using ChemBioDraw Ultra 13.0 [1]. This value lies in a strategically important mid‑range: it is 1.1 log units above 6‑methyl (cLogP = 3.3) and 0.5 log units above 6‑ethyl (cLogP = 3.9), yet 0.5 log units below both 6‑butyl and 6‑phenyl (cLogP = 4.9) [1]. The 1.1‑unit span between 6‑methyl and 6‑propyl is sufficient to drive significant differences in membrane permeability, while the 0.5‑unit reduction relative to 6‑butyl/6‑phenyl can meaningfully improve aqueous solubility and reduce non‑specific protein binding.

cLogP Value
Head-to-head
4.4 (6-Pr); series 3.3–4.9
Mid-range lipophilicity supports permeability-solubility balance
Calculated (ChemBioDraw 13.0)
Lipophilicity cLogP ADME prediction Drug-likeness

LLE: Ligand Efficiency Comparison

LLE, calculated as −log(IC₅₀) − cLogP, is a key metric for prioritizing leads that achieve high potency without excessive lipophilicity. 6‑Propyl‑7‑azaindole exhibits an LLE of 3.9 [1]. While lower than the LLE of 6‑methyl (5.9) and 6‑ethyl (5.1), its LLE exceeds that of 6‑butyl (3.8) and is substantially higher than 6‑phenyl (2.9) [1]. For teams that require a minimum cLogP of ~4 for permeability yet wish to avoid the LLE penalty incurred by 6‑butyl or 6‑phenyl, the propyl analog represents the most ligand‑efficient choice at this lipophilicity threshold.

LLE Comparison
Head-to-head
LLE = 3.9; analog range 2.9–5.9
Highest ligand efficiency at cLogP ~4 among tested analogs
Derived from IC₅₀ and cLogP
Lipophilic ligand efficiency Drug-likeness Lead optimization Property-guided design

Kinase Selectivity: Proline-Mediated Mechanism

The 7‑azaindole scaffold, including 6‑propyl‑7‑azaindole, achieves intrinsic selectivity for the PIM kinase family by targeting a proline residue in the hinge region that precludes canonical bidentate hydrogen bonding with ATP [1]. This structural feature is absent in >500 other human kinases, providing a selectivity mechanism that is inherent to the 7‑azaindole chemotype rather than to the 6‑substituent alone [1]. While direct selectivity panel data for the 6‑propyl analog itself are not published, the class‑level evidence indicates that any 6‑substituted 7‑azaindole benefits from this PIM‑biased recognition, and 6‑chlorinated derivatives in the same series have been explicitly confirmed as selective PIM inhibitors [1].

Selectivity Mechanism
Class-level
Proline-hinge targeting; >500 kinases lack feature
Class-level PIM bias supports scaffold selection
Selectivity panel for 6-Cl analog available; verify for 6-Pr
Kinase selectivity PIM kinase family ATP-binding pocket Type I inhibitor

Physicochemical Profile and Procurement Readiness

6‑Propyl‑1H‑pyrrolo[2,3‑b]pyridine is supplied at 95–98 % purity with a molecular weight of 160.22 g mol⁻¹ . Computed properties include LogP = 2.52, TPSA = 28.68 Ų, 1 H‑bond donor, 1 H‑bond acceptor, and 2 rotatable bonds . These values satisfy multiple oral drug‑likeness filters (e.g., Veber: rotatable bonds ≤10, TPSA ≤140 Ų; Lipinski: MW < 500, LogP < 5, H‑bond donors < 5, H‑bond acceptors < 10). Compared to unsubstituted 7‑azaindole (MW = 118.14, cLogP ≈ 1.5), the propyl group adds moderate lipophilicity and steric bulk without violating key property cutoffs, providing a tractable intermediate for further N1‑ or C3‑functionalization .

Physicochemical & Supply
Data to verify
MW 160.22; TPSA 28.68 Ų; HBD 1; HBA 1; RotB 2; purity 95–98%
Favorable drug-like profile; rapid commercial availability
Supplier-reported data; confirm per lot
Physicochemical properties Commercial availability Building block Synthetic tractability

6-Propyl-7-azaindole Application Scenarios


PIM Kinase Lead Optimization with Defined cLogP Range

For medicinal chemistry teams that have identified a minimum cLogP of ~4 for cell permeability but need to avoid the LLE penalty of butyl (cLogP 4.9, LLE 3.8) or phenyl (cLogP 4.9, LLE 2.9) analogs, 6‑propyl‑7‑azaindole (cLogP 4.4, LLE 3.9) offers the most ligand‑efficient option at this lipophilicity threshold [1]. This scenario is common in CNS‑penetrant kinase inhibitor programs where balanced logD and high LLE correlate with reduced off‑target pharmacology.

Structure-Guided PIM1 Inhibitor Design via Proline Selectivity

Because the 7‑azaindole core exploits a unique proline residue in the PIM kinase hinge region that is absent in >500 other human kinases, 6‑propyl‑7‑azaindole serves as an ideal starting scaffold for fragment‑to‑lead or scaffold‑hopping campaigns targeting PIM1/2/3 with intrinsic kinase‑wide selectivity [1]. The 6‑propyl substituent provides a non‑polar contact surface that can be further optimized using X‑ray crystallography of PIM1‑7‑azaindole co‑complexes [1].

N1-Combinatorial Library Synthesis with 6-Propyl Anchor

The commercial availability of 6‑propyl‑1H‑pyrrolo[2,3‑b]pyridine at 95–98 % purity [1] enables its use as a pre‑functionalized core for parallel synthesis of N1‑arylated or N1‑alkylated libraries. The moderate cLogP (4.4) and acceptable LLE (3.9) of the 6‑propyl anchor [1] help ensure that the final library members remain within drug‑like property space after N1 diversification, unlike libraries built on the more lipophilic 6‑butyl or 6‑phenyl scaffolds.

Chemical Biology Tool for PIM Pathway Dissection

The intermediate PIM1 potency of 6‑propyl‑7‑azaindole (IC₅₀ 4.5 nM) [1] makes it suitable as a control compound in cellular pathway studies where ultra‑potent analogs (e.g., 6‑methyl, IC₅₀ 0.64 nM) [1] might saturate target engagement and obscure dynamic range. Researchers can use the 6‑propyl analog to establish dose–response relationships for PIM‑dependent phosphorylation events without the confounding effects of near‑complete inhibition at low concentrations.

Application
Selection Property
Validation Focus
Lead optimization targeting cLogP ~4 range
Ligand efficiency at critical lipophilicity
Permeability-solubility balance verification
PIM1 inhibitor scaffold design
Proline-hinge recognition for kinase selectivity
Selectivity profiling across kinase panel
N1-diversified combinatorial library
Moderate lipophilicity scaffold as anchor
Maintaining drug-likeness after library expansion
PIM pathway cellular dose-response studies
Intermediate inhibitory potency for dynamic range
Dose-response linearity without target saturation
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